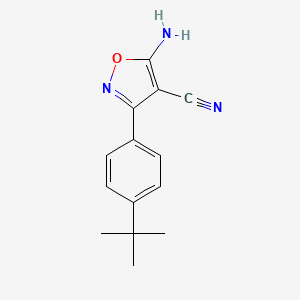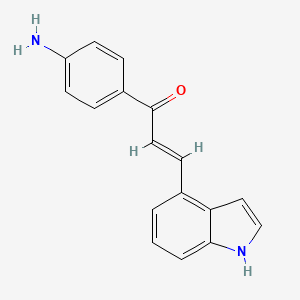
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 1H-indole-3-acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group and the indole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
(2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The indole ring and the aminophenyl group allow the compound to bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(2E)-1-(4-Hydroxyphenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one: Similar structure but with a hydroxy group instead of an amino group.
(2E)-1-(4-Methoxyphenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one: Similar structure but with a methoxy group instead of an amino group.
(2E)-1-(4-Nitrophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one: Similar structure but with a nitro group instead of an amino group.
Uniqueness
The presence of the amino group in (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-YL)-prop-2-EN-1-one imparts unique chemical and biological properties compared to its analogs. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to molecular targets and its overall biological activity.
属性
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-7-4-13(5-8-14)17(20)9-6-12-2-1-3-16-15(12)10-11-19-16/h1-11,19H,18H2/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRQSOKLDBKHW-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C/C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)
![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)
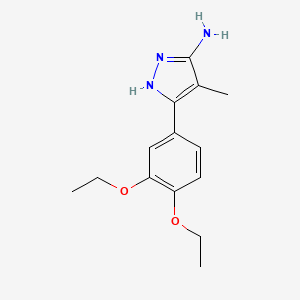
![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)
![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)
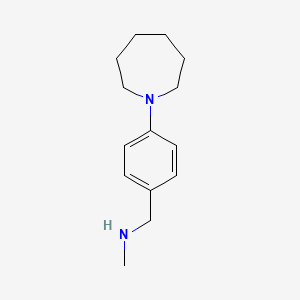

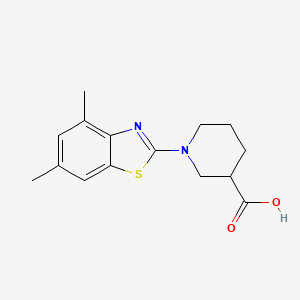
![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)
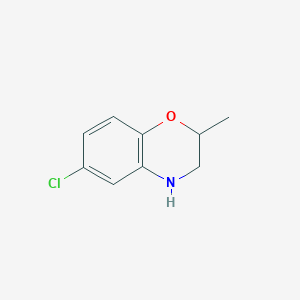
![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)
